![molecular formula C20H15N3O2 B4394185 N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide
Vue d'ensemble
Description
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial mediator of the innate immune response, and its dysregulation has been implicated in a variety of inflammatory and autoimmune diseases. TAK-242 has shown promise as a therapeutic agent in preclinical studies, and its potential applications in scientific research are currently being explored.
Mécanisme D'action
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide acts as a competitive inhibitor of TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines and chemokines. This compound has been shown to be highly selective for TLR4, with little to no activity against other TLRs or related receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory effects, this compound has been shown to inhibit the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to modulate the immune response in a variety of ways, including the induction of regulatory T cells and the suppression of Th17 cells. These effects may have implications for the treatment of autoimmune diseases and transplant rejection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide in lab experiments is its high selectivity for TLR4, which allows for precise modulation of TLR4 signaling without affecting other pathways. This compound is also relatively easy to use, with a well-established synthesis method and a variety of commercially available sources. However, there are some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which may limit its efficacy in certain disease models. Additionally, this compound may have off-target effects at high concentrations, which could complicate data interpretation.
Orientations Futures
There are many potential future directions for the use of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of this compound-based therapies for inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Another potential application is the use of this compound as a tool for studying TLR4 signaling in various disease models, including cancer and infectious diseases. Additionally, there is ongoing research into the development of new TLR4 inhibitors based on the structure of this compound, which may have improved efficacy and selectivity. Overall, this compound represents a promising avenue for the development of new therapies and the advancement of scientific knowledge in the field of innate immunity.
Applications De Recherche Scientifique
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide has been widely used in scientific research to investigate the role of TLR4 signaling in various disease models. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, suggesting that it may have therapeutic potential in diseases characterized by excessive inflammation. This compound has been tested in animal models of sepsis, acute lung injury, and rheumatoid arthritis, among others, and has shown promising results in reducing inflammation and improving outcomes.
Propriétés
IUPAC Name |
N-(2-methyl-5-quinoxalin-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-14(11-17(13)23-20(24)19-7-4-10-25-19)18-12-21-15-5-2-3-6-16(15)22-18/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNVBDMGZBIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)
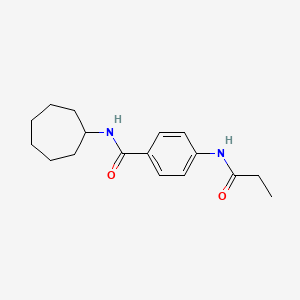
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
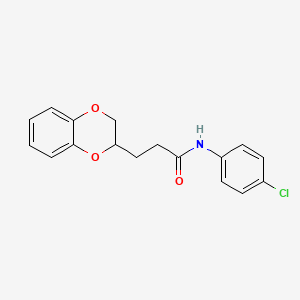
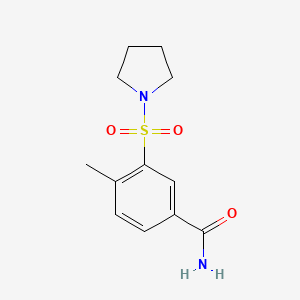
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)

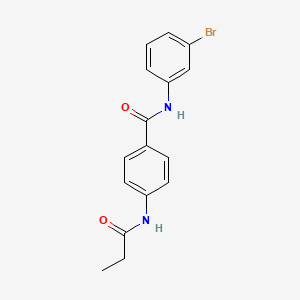
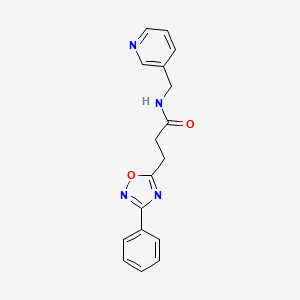
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4394189.png)
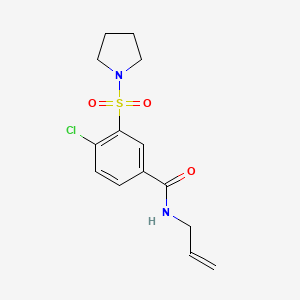
![3-[4-(benzylsulfonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4394202.png)
